molecular formula C19H21FN2O3S B2369273 1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946298-32-4

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2369273
CAS RN: 946298-32-4
M. Wt: 376.45
InChI Key: BMAYIDZZYJQMEC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship and Vasodilation Activity

A study on 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the queried compound, revealed potent DA1 agonistic activities. The research focused on understanding the structure-activity relationship of these compounds, identifying one derivative as a potent renal vasodilator with activity comparable to YM435 (Anan et al., 1996).

Enzyme Interaction and Inhibition

Methanesulfonyl fluoride, structurally related to the queried compound, is known to react with acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction has implications for understanding the enzyme's normal catalytic activity and the potential for developing enzyme inhibitors (Kitz & Wilson, 1963).

Antibacterial Applications

Research on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with structural similarities, demonstrated broad antibacterial activity, suggesting potential applications of related compounds in treating systemic infections (Goueffon et al., 1981).

Asymmetric Synthesis and Stereocenters

A study reported the chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, allowing for the creation of sulfone and fluorine incorporating contiguous all substituted quaternary stereocenters. This process highlights the potential for creating complex molecules with significant stereochemical control (Bhosale et al., 2022).

Fluorescent Probing and Imaging

The development of a two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT) utilized a molecule with structural features similar to the queried compound. This probe's design, based on the 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively, demonstrates the application of such compounds in biological and biochemical imaging (Sun et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYIDZZYJQMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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